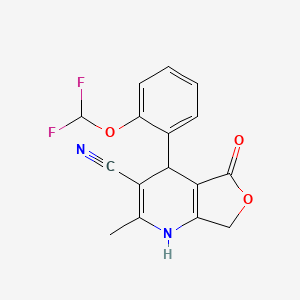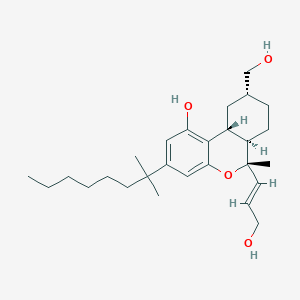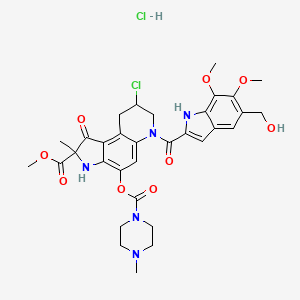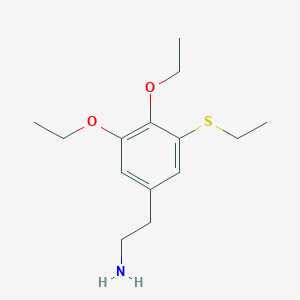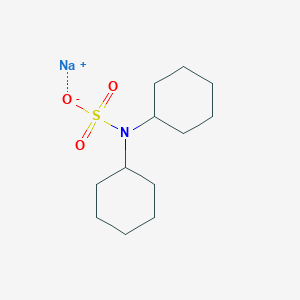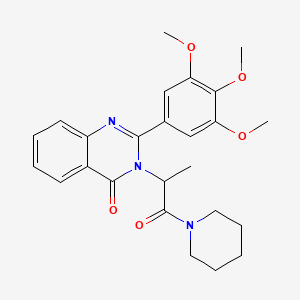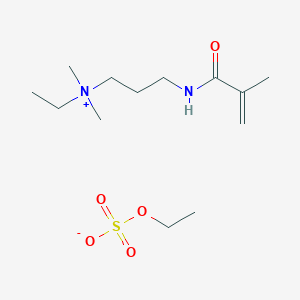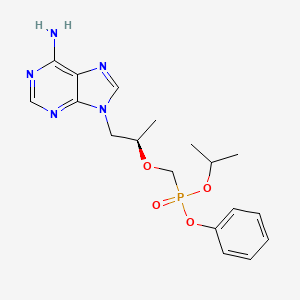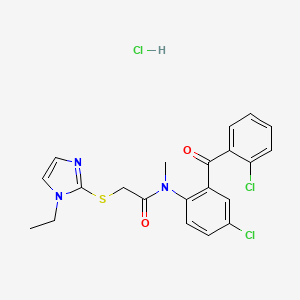
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imidazole ring, and a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.
Thioether Formation: The amide is further reacted with 1-ethyl-1H-imidazole-2-thiol under suitable conditions to form the thioether linkage.
Methylation: The final step involves the methylation of the nitrogen atom in the amide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its interaction with proteins can be studied to understand binding mechanisms and affinities.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biological targets.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Polymer Production: Its incorporation into polymer chains can impart specific properties to the resulting materials.
作用機序
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-: Lacks the 2-chlorobenzoyl group.
Acetamide, N-(2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-: Lacks the 4-chloro substitution on the phenyl ring.
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1H-imidazol-2-yl)thio)-N-methyl-: Lacks the ethyl group on the imidazole ring.
Uniqueness
The presence of both the 4-chloro and 2-chlorobenzoyl groups, along with the 1-ethyl-1H-imidazole-2-thiol moiety, gives Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride its unique chemical and biological properties
特性
CAS番号 |
128433-38-5 |
|---|---|
分子式 |
C21H20Cl3N3O2S |
分子量 |
484.8 g/mol |
IUPAC名 |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(1-ethylimidazol-2-yl)sulfanyl-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C21H19Cl2N3O2S.ClH/c1-3-26-11-10-24-21(26)29-13-19(27)25(2)18-9-8-14(22)12-16(18)20(28)15-6-4-5-7-17(15)23;/h4-12H,3,13H2,1-2H3;1H |
InChIキー |
SLPUEIFOSJQHNF-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


